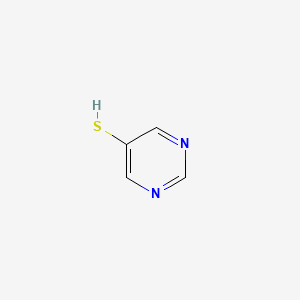

Pyrimidine-5-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIHIWANQNOGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405770 | |

| Record name | 5-PYRIMIDINETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29878-64-6 | |

| Record name | 5-PYRIMIDINETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidine 5 Thiol and Its Derivatives

Direct Synthesis Approaches to the Pyrimidine-5-thiol Nucleus

Direct introduction of a thiol group onto a pre-existing pyrimidine (B1678525) ring at the C-5 position is a targeted but less common approach. The C-5 position of the pyrimidine ring is generally less reactive towards nucleophiles compared to the C-2, C-4, and C-6 positions, which are more electron-deficient. wikipedia.org However, specific strategies have been developed to achieve this functionalization.

One viable method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a 5-bromopyrimidine (B23866) nucleoside can be coupled with an alkyl thiol, such as butyl 3-mercaptopropionate (B1240610), to introduce the sulfur functionality at the C-5 position. nih.gov This approach provides a general and efficient route to 5-S-functionalized pyrimidine nucleosides. nih.gov Another strategy involves the copper-catalyzed direct C-H thiolation of uracil (B121893) derivatives at the C-5 position using disulfides as the thiolating agent. researchgate.net This method is noted for its simple procedures and high regioselectivity. researchgate.net Additionally, the synthesis of 2,4-diamino-6-chlorothis compound has been reported, which can then be used as a building block for more complex structures. researchgate.net

Cyclocondensation Reactions for Pyrimidine Thiol Scaffolds

A more prevalent strategy for synthesizing pyrimidine thiols involves constructing the heterocyclic ring from acyclic precursors, a method known as cyclocondensation. This approach allows for the incorporation of the thiol or a precursor group during the ring-forming process.

Reactions Involving Thiourea (B124793) and Related Sulfur-Containing Precursors

Thiourea is a cornerstone reagent for the synthesis of pyrimidine derivatives, acting as a source of the N-C-N fragment with an attached sulfur atom. wikipedia.org The classical Biginelli reaction and its variations often employ thiourea or its derivatives to produce dihydropyrimidinethiones, which are valuable precursors.

A common method involves the condensation of thiourea with a β-dicarbonyl compound or its equivalent. wikipedia.org For example, chalcones (α,β-unsaturated ketones) can be reacted with thiourea in the presence of a base to yield 4,6-disubstituted pyrimidine-2-thiols. biust.ac.bwijpsonline.com Similarly, the reaction of pentan-2,4-dione, thiourea, and an aromatic aldehyde can produce 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives. ijnc.ir These pyrimidine-2-thiones can then potentially be further functionalized to introduce a thiol at the 5-position, although direct synthesis of 5-thiols via this route is less straightforward.

The following table summarizes representative examples of pyrimidine thiol synthesis using thiourea.

| Starting Materials | Catalyst/Conditions | Product | Ref |

| Chalcone, Thiourea | NaOH, Ethanol, Reflux | 4,6-Disubstituted pyrimidine-2-thiol (B7767146) | ijpsonline.com |

| Pentan-2,4-dione, Thiourea, Aromatic aldehyde | Ionic liquid | 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | ijnc.ir |

| (2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, Thiourea | Acetic acid, 1,4-Dioxane, Reflux | 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | heteroletters.org |

Multi-Component Reactions for Diverse Pyrimidine Thiol Architectures

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step and have been successfully applied to the synthesis of diverse pyrimidine structures. acs.org These reactions often involve the condensation of three or more starting materials to form the pyrimidine core.

For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield pyrimidine-5-carbonitrile derivatives. growingscience.com While this example does not directly yield a thiol, the methodology can be adapted. A notable MCR for synthesizing pyranopyrimidines involves the reaction of barbituric acid (or thiobarbituric acid), malononitrile, and aryl aldehydes. rsc.org Using thiobarbituric acid in this reaction directly incorporates a sulfur atom into the pyrimidine ring. Another powerful MCR involves the reaction of 1,3-indanedione, an aromatic aldehyde, 5-amino-4H-1,2,4-triazol-3-thiol, and phenacyl bromide to create complex thioalkylated 1,2,4-triazolo[1,5-a]pyrimidines. bohrium.com

Derivatization Strategies of this compound and Related Thiopyrimidines

Once the pyrimidine thiol scaffold is obtained, the nucleophilic thiol group serves as a versatile handle for further structural modifications. Common derivatization strategies include S-alkylation to form thioethers and annulation reactions to construct fused heterocyclic systems.

S-Alkylation and Thioether Formation

The sulfur atom of a pyrimidine thiol is highly nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form stable thioethers. wikipedia.orgacsgcipr.orgmasterorganicchemistry.com This reaction is a fundamental transformation for modifying the properties of the parent thiol.

For example, 4,6-disubstituted pyrimidine-2-thiols can be reacted with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous sodium carbonate to yield the corresponding ethyl [(4,6-disubstituted pyrimidine-2-yl)thio]acetates. ijpsonline.com Similarly, 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes esterification with ethyl chloroacetate to give the S-alkylated product. ekb.eg This S-alkylation is often a key step in the synthesis of more complex fused systems. ijnc.irnih.gov

The table below provides examples of S-alkylation reactions on pyrimidine thiols.

| Pyrimidine Thiol Substrate | Alkylating Agent | Conditions | Product | Ref |

| 4,6-Disubstituted pyrimidine-2-thiol | Ethyl chloroacetate | Anhydrous Na2CO3, Reflux | Ethyl [(4,6-disubstituted pyrimidine-2-yl)thio]acetate | ijpsonline.com |

| 4-(4-Chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Ethyl chloroacetate | - | 2-((4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate | ekb.eg |

| 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | Various alkyl halides | Et3N, Acetonitrile | 2-(Alkylthio)-5-chloro-7-methylthiazolo[4,5-d]pyrimidine | d-nb.info |

Annulation Reactions Forming Fused Pyrimidine Thiol Systems (e.g., Thiazolopyrimidines, Pyrazolo[1,5-a]pyrimidines)

The pyrimidine thiol moiety is an excellent precursor for annulation reactions, where an additional ring is fused onto the pyrimidine core. This leads to the formation of important bicyclic and polycyclic heterocyclic systems.

Thiazolopyrimidines: These fused systems are commonly synthesized from pyrimidine thiol precursors. One approach involves the reaction of a pyrimidine-2-thione with an α-halo ketone or ester, followed by intramolecular cyclization. For instance, dihydropyrimidinethiones react with ethyl bromoacetate, leading to an initial S-alkylation followed by a condensation/cyclization sequence to yield thiazolo[3,2-a]pyrimidines. ijnc.ir Another method involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid. nih.gov The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide can also lead to a thiazolo[4,5-d]pyrimidine-2(3H)-thione. d-nb.info

Pyrazolo[1,5-a]pyrimidines: The synthesis of this scaffold often involves the cyclocondensation of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents. d-nb.infonih.govnih.govresearchgate.net While not always starting from a pre-formed pyrimidine thiol, the strategies highlight the construction of fused pyrimidine systems. For example, 3-aminopyrazole can react with isoflavones under different conditions (microwave vs. conventional heating) to chemoselectively produce different isomers of diarylpyrazolo[1,5-a]pyrimidines. nih.gov A one-pot, four-component synthesis involving 5-amino-4H-1,2,4-triazol-3-thiol demonstrates the direct construction of complex fused systems like indeno[1,2-d] ijnc.irvulcanchem.comekb.egtriazolo[1,5-a]pyrimidines. bohrium.com

Introduction of Diverse Functional Groups at Pyrimidine Ring Positions (e.g., 2, 4, 6 positions)

A common approach involves the use of pre-functionalized pyrimidine precursors. For instance, 2-chloropyrimidine (B141910) or 2-halo-6-methylpyrimidine derivatives can undergo nucleophilic substitution with thiols to introduce a thiol group at the 2-position. Similarly, the 4-position can be functionalized by reacting 4-chloropyrimidine (B154816) derivatives with thiourea, followed by hydrolysis to yield the 4-thiol. Direct thiolation of 4-keto or 4-oxo pyrimidine intermediates using reagents like Lawesson's reagent is another viable method.

Furthermore, multi-component reactions offer an efficient route to highly substituted pyrimidines. For example, the Biginelli reaction, a one-pot condensation of a β-ketoester, an aldehyde, and thiourea, can be employed to synthesize pyrimidine-thiol derivatives with various substituents at the 4 and 6 positions. ekb.eg Modifications to this reaction allow for the introduction of a wide array of functional groups.

Recent studies have focused on creating novel pyrimidine derivatives with specific functionalities to target biological pathways. For example, 4,6-diaryl pyrimidine derivatives have been synthesized with the aim of developing antiproliferative agents. frontiersin.org In this work, phenyl rings with methoxy (B1213986) or chloro groups were introduced at the 4 and 6-positions, and the 2-thiol moiety was modified with alkyl or benzyl (B1604629) groups. frontiersin.org Another study reported the synthesis of pyrimidine-5-carbonitrile derivatives with different substitutions at the 2, 5, and 6-positions, highlighting the versatility of synthetic approaches to access diverse chemical space. ekb.eg

The regioselective functionalization of different positions on the pyrimidine ring is crucial. For example, in the synthesis of 4-pyrimidone-2-thioethers, the 2-position can be selectively functionalized over the more reactive 4-position. rsc.org This allows for the introduction of different moieties at specific sites, which is essential for developing compounds with targeted biological activities. rsc.org

Table 1: Examples of Functional Group Introduction at Pyrimidine Ring Positions

| Starting Material | Reagents and Conditions | Position(s) Functionalized | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| 2-chloro-5-methylpyrimidine | Thiourea, basic conditions | 2 | 5-Methylpyrimidine-2-thiol | |

| 4-chloropyrimidine derivative | Thiourea, then hydrolysis | 4 | 4-Thiol pyrimidine | |

| 4-keto pyrimidine intermediate | Lawesson's reagent | 4 | 4-Thiol pyrimidine | |

| β-ketoester, aldehyde, thiourea | One-pot condensation (Biginelli) | 4, 6 | Dihydropyrimidinethione | ekb.eg |

| 2,4,5-trichloropyrimidine | Phenylenediamine, then acryloyl chloride, then anilines with Pd(OAc)2/xantphos | 2, 4 | 2,4-Disubstituted pyrimidine | mdpi.com |

| 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) | 1H-perimidine-2(3H)-thione | 2, 4 | Fused pyrimido scispace.comrsc.orgthiazine | tandfonline.com |

Palladium-Catalyzed C-S Coupling Reactions for 5-S-Functionalized Pyrimidine Nucleosides

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-sulfur (C-S) bonds, providing an efficient route to 5-S-functionalized pyrimidine nucleosides. scispace.comrsc.orgnih.gov This methodology is particularly valuable as it often proceeds under mild conditions and demonstrates good functional group tolerance, which is crucial when working with complex molecules like nucleosides. rsc.org

A general and effective approach involves the coupling of a 5-halopyrimidine nucleoside, typically a 5-bromo or 5-iodo derivative, with an alkyl or aryl thiol in the presence of a palladium catalyst. scispace.comrsc.org This reaction facilitates the direct introduction of a sulfur-containing moiety at the C-5 position of the pyrimidine ring. scispace.com The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the use of Pd(OAc)₂ with suitable ligands has been shown to be effective. scispace.comrsc.org

One of the challenges in the synthesis of 5-mercaptopyrimidine nucleosides is their instability, as they are prone to oxidation by air. scispace.com A common strategy to overcome this is to synthesize stable disulfide precursors. scispace.comrsc.orgnih.gov The palladium-catalyzed C-S coupling can be performed with a thiol that contains a protecting group, such as butyl 3-mercaptopropionate. scispace.comrsc.org The resulting S-functionalized nucleoside can then be deprotected and converted to the corresponding disulfide. scispace.comrsc.org These stable disulfides can be readily reduced in situ, for example with dithiothreitol (B142953) (DTT), to generate the desired 5-mercaptopyrimidine nucleoside just before use. scispace.com

The scope of this reaction is broad, allowing for the modification of various protected natural and unnatural uracil and cytosine nucleosides. scispace.com However, the reactivity can be influenced by protecting groups on the nucleobase. For example, the Pd-catalyzed reaction of an unprotected 5-bromocytosine (B1215235) derivative with butyl 3-mercaptopropionate showed significantly lower conversion compared to its protected counterpart, suggesting that protecting groups can facilitate the coupling reaction. rsc.org

Table 2: Palladium-Catalyzed C-S Coupling for 5-S-Functionalized Pyrimidine Nucleosides

| Pyrimidine Substrate | Thiol Reagent | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| 5-bromo nucleoside derivative | Alkyl thiols | Palladium catalyst | General approach for S-functionality at C-5 | scispace.comrsc.org |

| 5-bromo-2'-deoxyuridine | Butyl 3-mercaptopropionate | Pd(OAc)₂, ligand | Formation of stable disulfide precursor | scispace.com |

| Protected 5-bromocytosine derivative | Butyl 3-mercaptopropionate | Pd catalyst | Protecting group facilitates reaction | rsc.org |

| 5-Iodouridine (5-IdU) | Not applicable (Heck coupling with acrylates) | Pd(OAc)₂ | C-C bond formation at C-5 | nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives, aiming to develop more environmentally benign and sustainable protocols. rasayanjournal.co.inresearchgate.net These approaches focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. researchgate.net

Several green strategies have been successfully employed for pyrimidine synthesis, including:

Microwave-assisted synthesis: This technique often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inresearchgate.net It has been used for the one-pot, three-component synthesis of various pyrimidine derivatives. researchgate.net

Ultrasound irradiation: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. rasayanjournal.co.innih.gov It has been used in the synthesis of fused pyrimidine analogues in short reaction times at room temperature. researchgate.net

Solvent-free reactions: Conducting reactions without a solvent, or in the presence of a solid support like basic alumina, minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product purification. rasayanjournal.co.innih.govbrieflands.com This approach has been successfully used for the synthesis of spiro-pyrimidinethiones. brieflands.com

Use of green catalysts: Employing non-toxic, recyclable, and efficient catalysts is a cornerstone of green chemistry. rasayanjournal.co.in Examples include the use of thiamine (B1217682) hydrochloride (Vitamin B1) in water for the synthesis of fused pyrimidine derivatives, and nanozeolites as reusable catalysts for the synthesis of pyrazolopyrimidine derivatives. researchgate.netresearchgate.net

Multicomponent reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, saving time, and minimizing waste. rasayanjournal.co.inacs.org A sustainable MCR for pyrimidine synthesis has been developed using an iridium catalyst, which allows for the assembly of pyrimidines from amidines and up to three different alcohols. acs.org

Use of safer solvents: When solvents are necessary, green alternatives like water or ionic liquids are preferred over hazardous organic solvents. rasayanjournal.co.inresearchgate.net Water has been used as a solvent for the synthesis of fused pyrimidine derivatives, taking advantage of its environmental benignity. researchgate.net

These green chemistry approaches not only offer environmental benefits but can also lead to economic advantages through increased efficiency and reduced waste management costs. rasayanjournal.co.in

Table 3: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Approach | Example Application | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Synthesis of azolo[1,5-a]pyrimidines | Short reaction time, high efficiency, solvent-free | researchgate.net |

| Ultrasound Irradiation | Synthesis of benzo nih.govontosight.aithiazolo[3,2-a]pyrimidine analogues | Excellent yields, short reaction time, room temperature | researchgate.net |

| Solvent-Free Synthesis | Synthesis of spiro-pyrimidinethiones | Avoids volatile organic compounds, simple work-up | brieflands.com |

| Green Catalyst | Thiamine hydrochloride in water for fused pyrimidines | Inexpensive, readily available, environmentally benign solvent | researchgate.net |

| Multicomponent Reaction | Iridium-catalyzed synthesis from amidines and alcohols | High regioselectivity, atom economy, access to diverse structures | acs.org |

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity and stereoselectivity are critical aspects in the synthesis of this compound and its derivatives, as the specific arrangement of functional groups and the three-dimensional structure of the molecule are paramount for its biological activity.

Regioselectivity refers to the preferential reaction at one specific site over other possible sites. In the context of pyrimidine synthesis, this is often a challenge due to the presence of multiple reactive positions on the heterocyclic ring. For example, in the synthesis of pyrimido[4',5':4,5] scispace.comrsc.orgthiazino[3,2-a]perimidines from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 1H-perimidine-2(3H)-thione, two different regioisomers could potentially form. tandfonline.com However, the reaction proceeds with high regioselectivity, driven by the greater reactivity of the chloromethyl group compared to the chloro group at the 4-position, leading to the formation of a single regioisomer. tandfonline.com

Similarly, in the synthesis of imidazo[1,2-a]pyrimidines from unsymmetrical β-diketones and 2-aminopyrimidine (B69317), the reaction can lead to two possible regioisomers. rsc.org The plausible mechanism involves a nucleophilic attack of the ring nitrogen of 2-aminopyrimidine on the α-bromo-1,3-diketone intermediate, followed by cyclization. The regiochemical outcome is determined by which carbonyl carbon the imine nitrogen attacks. rsc.org

The development of regioselective synthetic methods is crucial for controlling the final structure of the target molecule. For instance, an organocatalytic inverse electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine (B166579) has been reported to produce 4,5-disubstituted or 4-monosubstituted pyrimidines with high levels of regioselectivity. mdpi.com

Stereoselectivity concerns the preferential formation of one stereoisomer over another. This is particularly important in the synthesis of nucleoside analogues, where the stereochemistry of the sugar moiety and its connection to the pyrimidine base are critical. Photoinitiated thiol-ene reactions have been explored for the stereoselective synthesis of C-S-bridged glycomimetics. mdpi.com The hydrothiolation of a pyranosyl C3-exomethylene derivative with thiols occurred with full stereoselectivity, yielding thiodisaccharides with an equatorial carbon-sulfur linkage at the C3 position. mdpi.com

The stereochemical outcome of such reactions can be influenced by various factors, including the structure of the substrate, the nature of the reagents, and the reaction conditions. For example, in the thiol-ene reaction of 4,5-unsaturated saccharides, the thermodynamically favored axial attack of the photoinitiated thiyl radical appears to be the dominant process, leading to good diastereoselectivity. rsc.org

In some cases, bivalent surface attachment of reactants can lead to stereoselective synthesis. For instance, the addition of cysteine in the presence of a silicate (B1173343) surface has been shown to increase peptide synthesis with a strong stereoselective bias for L-cysteine over D-cysteine, suggesting that surface orientation can control stereochemistry. acs.org

Chemical Reactivity and Mechanistic Studies of Pyrimidine 5 Thiol

Thiol/Thione Tautomerism and its Influence on Reactivity

Pyrimidine-5-thiol can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical determinant of its chemical reactivity. cdnsciencepub.com The predominance of one tautomer over the other is influenced by factors such as the solvent environment. cdnsciencepub.comacs.org In nonpolar solvents, the thiol form tends to be more prevalent, while polar solvents and self-association shift the equilibrium toward the thione form. cdnsciencepub.com

The tautomeric state significantly impacts the molecule's reactivity profile. The thiol form, with its -SH group, exhibits classical thiol chemistry, whereas the thione form, with a C=S double bond and an N-H bond, has a different set of reactive properties. For instance, the nucleophilicity of the sulfur atom is a key characteristic of the thiol form. vulcanchem.commasterorganicchemistry.com Computational studies on related thione-thiol systems, like 2-pyridinethiol/2-pyridinethione, have shown that while the thiol tautomer can be more stable in the gas phase, the thione form is favored in aqueous media. acs.org This solvent-dependent preference highlights the importance of the local environment in dictating the reactive species.

The thione form is stabilized by thioamide resonance, even if it is not considered aromatic. acs.org This stability in solution, coupled with a larger dipole moment compared to the thiol form, often makes the thione the thermodynamically more stable tautomer in solution. acs.org

Nucleophilic Reactivity of the Thiol Group

The thiol group in this compound is a potent nucleophile, a characteristic that underpins much of its chemical reactivity. vulcanchem.commasterorganicchemistry.com The sulfur atom can readily attack electrophilic centers, leading to the formation of new covalent bonds. researchgate.net

The nucleophilic sulfur atom of this compound readily participates in substitution reactions. vulcanchem.com A prime example is alkylation, where the thiol group reacts with alkyl halides to form thioethers. vulcanchem.commasterorganicchemistry.com This reactivity is a cornerstone of thio-click chemistry, where heteroaryl sulfones react with thiols like cysteine. soton.ac.uk

The reactivity of related pyrimidine (B1678525) systems in nucleophilic aromatic substitution (SNAr) reactions is well-documented. For instance, 2-sulfonylpyrimidines react rapidly with cysteine at neutral pH to form stable S-heteroarylated adducts. soton.ac.uknih.gov The rate of these reactions can be finely tuned by modifying substituents on the pyrimidine ring. Electron-withdrawing groups at position 5 dramatically increase the reaction rate, while electron-donating groups can effectively shut down reactivity. nih.gov This highlights the tunability of the pyrimidine scaffold for specific applications.

Table 1: Reactivity of Substituted 2-Sulfonylpyrimidines with Cysteine

| Substituent at Position 5 | Relative Reaction Rate (k) |

|---|---|

| -NO₂ | ~3.5 orders of magnitude increase |

| -COOMe | ~6 orders of magnitude increase |

| -CF₃ | Drastic increase |

| -NH₂ | Reactivity switched off |

| -OMe | Reactivity switched off |

Data derived from studies on 2-sulfonylpyrimidines and their reactivity towards cysteine. nih.gov

The nucleophilic nature of the thiol group enables this compound and its derivatives to form covalent bonds with the cysteine residues in proteins. vulcanchem.com This reaction is of significant interest in chemical biology and drug development for the covalent modification of proteins. nih.govgoogle.com The reaction typically proceeds via a nucleophilic attack of the cysteine thiol on an electrophilic site of the pyrimidine derivative. nih.gov

For example, 2-sulfonylpyrimidines have been shown to selectively arylate cysteine residues in proteins. nih.govacs.org This specific covalent modification can be used to stabilize proteins, such as mutant p53, or to introduce labels and probes for further study. acs.orgmaynoothuniversity.ie The formation of a stable thioether linkage is a key feature of this interaction. soton.ac.uk The reaction of aldehydes with cysteine can lead to the formation of a thiazolidine (B150603) ring, demonstrating the versatile reactivity of the cysteine thiol group. researchgate.net

Substitution Reactions at the Sulfur Center

Oxidative Reactions of this compound

The sulfur atom in this compound is susceptible to oxidation, leading to a variety of sulfur-containing products.

Under mild oxidizing conditions, thiols can be oxidized to form disulfides. masterorganicchemistry.com This is a common reaction for this compound, which can dimerize to form a disulfide-linked species. journalagent.commdpi.com Exposure to air can be sufficient to promote the formation of disulfides from thiols. researchgate.net The oxidation of 2-pyrimidine thiol to bis(2-pyrimidyl)disulfide can be achieved rapidly and in high yield using reagents like moist sodium periodate (B1199274) in a solventless system. mdpi.com

Further oxidation of the sulfur atom can lead to higher oxidized species such as sulfoxides and sulfones. The oxidation of related pyrimidine thioethers with agents like hydrogen peroxide can yield sulfoxides or sulfones. nih.gov This process is important as it can alter the chemical and biological properties of the parent molecule. The oxidation of thiols can also proceed to sulfonic acids. researchgate.net

Table 2: Oxidation Products of this compound and Related Compounds

| Starting Material | Oxidizing Agent | Product(s) |

|---|---|---|

| This compound | Mild oxidant (e.g., I₂) | Pyrimidine-5-disulfide |

| This compound | Stronger oxidant (e.g., H₂O₂) | Pyrimidine-5-sulfonic acid |

| Pyrimidine thioether | Hydrogen peroxide | Pyrimidine sulfoxide/sulfone |

This table summarizes general oxidative reactions of thiols and their derivatives. masterorganicchemistry.comnih.gov

Radical Reactions Involving this compound

This compound and related compounds can participate in radical reactions, often acting as radical scavengers. nih.gov The thiol group can donate a hydrogen atom to repair pyrimidine-derived radicals, a process that has been studied using techniques like pulse radiolysis. nih.gov The rate constants for these repair reactions depend on the structure of the pyrimidinyl radical and the specific thiol involved. nih.gov

Studies have shown that pyrimidine derivatives can exhibit significant antioxidant activity by scavenging free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govplos.orgresearchgate.netijpsonline.com Aliphatic thiyl radicals have been shown to add to the C5-C6 double bond of the pyrimidine ring. acs.org The interaction of hydroxyl radicals with pyrimidine bases is also a significant area of research, leading to the formation of various radical intermediates. acs.org The ability of pyrimidine derivatives to scavenge radicals underscores their potential role in mitigating oxidative stress. nih.gov

Table 3: Rate Constants for Repair of Pyrimidinyl Radicals by Thiols

| Pyrimidinyl Radical Type | Thiol | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) |

|---|---|---|

| C5-OH and C6-OH adducts | Cysteamine, 2-mercaptoethanol, cysteine, penicillamine | (1.2-10.0) x 10⁶ |

| N1-centered radicals (uracil, thymine) | Cysteamine, 2-mercaptoethanol, cysteine, penicillamine | (1.5-6.1) x 10⁶ |

| C6-protonated radical anions | Cysteamine, 2-mercaptoethanol, cysteine, penicillamine | (0.5-7.6) x 10⁷ |

| C6-uracilyl radicals (with C5-carbonyl) | Cysteamine, 2-mercaptoethanol, cysteine, penicillamine | (1.4-4.8) x 10⁷ |

Data from a study on the repair reactions of pyrimidine-derived radicals by various aliphatic thiols. nih.gov

Interaction with Nucleobase Radicals and Influence on DNA/RNA Strand Scission

The interaction of thiol-containing compounds, such as this compound, with nucleobase radicals is a critical area of study, particularly concerning the mechanisms of DNA and RNA damage. Nucleobase radicals, often formed by ionizing radiation, can lead to direct strand breaks in nucleic acids. nih.govnih.gov The reactivity of these radicals, and the subsequent outcome for the nucleic acid strand, can be significantly influenced by the presence of thiols.

Research has shown that pyrimidine radicals, such as the 5,6-dihydrouridin-5-yl radical, can induce direct strand scission in RNA. nih.govnih.gov This process occurs when the nucleobase radical abstracts a hydrogen atom from the ribose backbone, initiating a cascade that results in the cleavage of the phosphodiester bond. nih.gov The primary cleavage occurs at the nucleotide 5'-adjacent to the site of the radical. nih.govresearchgate.net The efficiency of this strand scission is notably higher in double-stranded RNA compared to single-stranded RNA and occurs preferentially under anaerobic conditions. nih.govnih.gov

Thiols play a multifaceted role in these radical-mediated reactions. In the presence of low concentrations of a thiol, the pathway of strand scission can be altered. nih.govresearchgate.net For instance, following strand scission via β-elimination of the 3'-phosphate, an olefin cation radical is formed. nih.gov This intermediate can be reduced by a thiol to an enol, favoring the formation of RNA fragments with 3'-deoxy-2'-ketonucleotide termini over fragments with 3'-phosphate termini. nih.govresearchgate.net

Furthermore, competition studies involving thiols are used to probe the kinetics of these radical reactions. Such experiments have revealed that strand scission from the 5,6-dihydrouridin-5-yl radical is substantially faster than from the 5,6-dihydrouridin-6-yl radical. nih.govresearchgate.net In the presence of oxygen, pyrimidine radicals can be trapped to form peroxyl radicals. acs.org These peroxyl radicals are also capable of damaging adjacent nucleobases, with a preference for guanine (B1146940), and thiol-trapping experiments can be used to estimate the rate constants for these cleavage reactions. acs.org

Direct interaction between thiyl radicals (RS•) and the pyrimidine ring has also been investigated. Aliphatic thiyl radicals can add reversibly to the C5=C6 double bond of pyrimidines. acs.org Quantum chemical calculations suggest this addition preferentially occurs at the C6 position of the pyrimidine ring. acs.org

| Radical Species | Interaction with Thiol | Observed Outcome | Reference |

|---|---|---|---|

| 5,6-dihydrouridin-5-yl radical | Reduction of olefin cation radical intermediate | Favors formation of 3'-deoxy-2'-ketonucleotide termini post-strand scission | nih.govresearchgate.net |

| Pyrimidine peroxyl radicals | Competitive reaction (thiol trapping) | Allows for estimation of cleavage rate constants (kcleave) of adjacent nucleobases | acs.org |

| Aliphatic thiyl radicals | Direct addition to C5=C6 double bond | Reversible formation of a C6-adduct | acs.org |

Reactions with Organometallic Species (e.g., Mercurated Pyrimidine Nucleotides)

This compound and other thiols exhibit characteristic reactivity towards organometallic compounds, notably mercurated pyrimidine nucleotides. These reactions are significant in various biochemical and molecular biology techniques where mercurated nucleotides serve as probes. nih.govsemanticscholar.org

When mercurated pyrimidine nucleotides, such as 5-mercuriuridine triphosphate, are treated with thiols, a quantitative conversion to 5-thiomercuri derivatives occurs. nih.govnih.gov This reaction forms a covalent C5-Hg-S bond. ttu.ee The resulting 5-thiomercuri compounds, however, are generally unstable. nih.govnih.gov They undergo decomposition through a mechanism that involves a symmetrical mercury derivative of the nucleotide, ultimately leading to the unmodified, demercurated nucleotide as the final product. nih.gov The rate of this decomposition is dependent on the specific thiol used in the reaction. nih.govnih.gov

This reactivity has important implications for in vitro transcription and replication studies that use mercurated nucleoside triphosphates. nih.gov It has been shown that DNA and RNA polymerases utilize the thiomercuri derivatives as substrates, not the mercurated nucleotides directly. nih.govnih.gov Because these substrates are rapidly demercurated after incorporation, the resulting synthesized nucleic acid polymer is often only partially mercurated. nih.gov

Despite the instability of some 5-thiomercuri derivatives, the C5-Hg-S linkage can be sufficiently stable under certain conditions for practical applications. For example, the reaction of mercurated polynucleotides with mercaptans is exploited for the immobilization of these polynucleotides on supports like sulfhydryl Sepharose. ttu.ee

| Reactants | Initial Product | Final Product (after decomposition) | Key Features/Applications | Reference |

|---|---|---|---|---|

| 5-Mercuripyrimidine nucleotide + Thiol | 5-Thiomercuri derivative | Unmodified nucleotide | Intermediate is the true substrate for polymerases; product is rapidly demercurated. | nih.govnih.gov |

| Mercurated polynucleotide + Sulfhydryl Sepharose (mercaptan) | Immobilized polynucleotide via C5-Hg-S bond | (Stable linkage) | Used for affinity chromatography and immobilization of nucleic acids. | ttu.ee |

Ring-Opening and Other Transformation Pathways

The pyrimidine ring, while aromatic, can be induced to undergo ring-opening and other transformations under specific chemical conditions. For this compound, the presence of the thiol substituent can influence these reaction pathways.

A general mechanism for pyrimidine ring transformation involves the activation of the ring, making it more susceptible to nucleophilic attack. wur.nl Quaternization of a ring nitrogen, for example, enhances the electrophilicity of the ring carbons. wur.nl Nucleophilic attack, often at the C6 position, can form a dihydro-pyrimidine intermediate. wur.nl If a subsequent proton abstraction can occur to form a carbanion, this can initiate ring-opening via cleavage of the C(5)-C(6) bond. wur.nl This process leads to a non-isolable open-chain intermediate which can then undergo further reactions or recyclize to form a different heterocyclic system. wur.nl

Computational studies have further elucidated potential ring-opening mechanisms. The reaction of a pyrimidine with an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a secondary amine can initiate nucleophilic attack at C6, leading to a ring-opened aza-Zincke imine intermediate, which can ultimately hydrolyze to a vinamidinium salt. researchgate.net

Other transformation pathways can be envisioned based on the reactivity of related sulfur-containing pyrimidines. For instance, α-ureidomethylene thiolactones can be isomerized and rearranged to form 5-(thioalkyl)uracils, demonstrating a pathway for constructing the thiolated pyrimidine ring from an open-chain precursor. acs.org Additionally, the hydration and subsequent ring-opening of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have been reported to yield 4-amino-5-formyl-pyrimidines, indicating that the core pyrimidine structure is susceptible to cleavage under certain conditions. rsc.org

Computational and Theoretical Investigations of Pyrimidine 5 Thiol

Quantum Chemical Studies on Electronic Structure, Tautomerism, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrimidine-5-thiol. These studies, often employing Density Functional Theory (DFT) and ab initio methods, provide a detailed picture of the molecule's electronic landscape, preferred forms, and chemical behavior. researchgate.netresearchgate.net

The electronic structure of pyrimidine (B1678525) derivatives has been extensively investigated to understand their reactivity. wjarr.com Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. For instance, studies on related pyrimidine derivatives have shown that higher HOMO energy values (from -5.57eV to -5.46eV) and lower LUMO energy values (from -1.94eV to -1.59eV) compared to reference compounds indicate that these derivatives are effective electron donors and acceptors. wjarr.com The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap (e.g., 3.63eV to 3.88eV) suggests higher chemical reactivity. wjarr.com

Tautomerism is a critical aspect of this compound, involving the migration of a proton. The molecule can exist in equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). Quantum chemical studies have been used to determine the relative stabilities of these tautomers. For similar heterocyclic thiols like 2-pyridinethiol, computational studies have shown that while the thiol form (2SH) can be more stable in the gas phase, the thione form (2S) is favored in solution, a preference influenced by solvent effects. acs.org The energy barrier for intramolecular tautomerization can be high, suggesting that the process may occur via intermolecular interactions, such as through dimer formation. acs.org The stability of different tautomers can significantly impact the molecule's interaction with biological targets. ajgreenchem.com

Reactivity parameters derived from quantum chemical calculations, such as chemical hardness (η) and the electrophilicity index (ω), further characterize the molecule's chemical nature. wjarr.com For example, pyrimidine derivatives with lower chemical hardness (1.81eV to 1.94eV) are considered more reactive. wjarr.com These computational insights are vital for predicting how this compound and its analogs will behave in chemical reactions and biological systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery and design, providing insights into the binding mechanisms of compounds like this compound derivatives. nih.govnih.gov

Molecular docking simulations are widely used to predict the binding affinity and mode of pyrimidine derivatives with various biological targets. For example, docking studies of pyrimidine-2-thiol (B7767146) derivatives against cyclooxygenase (COX) enzymes have shown docking scores ranging from -8.5 kcal/mol to -9.2 kcal/mol, indicating strong binding potential. wjarr.comresearchgate.net These studies help identify key interactions, such as hydrogen bonds and aromatic stacking, that stabilize the ligand-protein complex. tcmsp-e.com

In studies of thiazolo[5,4-d]pyrimidine (B3050601) derivatives targeting adenosine (B11128) receptors, docking analyses have successfully predicted binding modes that are consistent with experimental affinity data. mdpi.com These simulations can reveal how specific substituents on the pyrimidine ring influence binding. For instance, the introduction of different groups on a phenyl ring attached to the pyrimidine scaffold can lead to varied interactions with receptor residues, thereby affecting binding affinity. mdpi.com The use of multiple docking tools can provide a more robust prediction of the average binding mode. mdpi.com

The table below summarizes docking scores for selected pyrimidine derivatives against different targets, illustrating the prediction of binding affinities.

| Compound Class | Target | Docking Score (kcal/mol) | Reference |

| Pyrimidine-2-thiol derivatives | COX-2 | -8.5 to -9.2 | researchgate.net, wjarr.com |

| Pyrimidine derivatives | Dihydrofolate Reductase (DHFR) | > -5.0 | researchgate.net |

| Designed pyrimidine derivatives | 1OSE receptor | -5.2 to -9.4 | ajchem-a.com |

| Thiazolo[5,4-d]pyrimidine derivatives | Adenosine A2A Receptor | Not specified in kcal/mol, but results supported in vitro data | mdpi.com |

This table is for illustrative purposes and combines data from studies on various pyrimidine-thiol related structures.

Molecular docking is a powerful tool for understanding how pyrimidine-based compounds inhibit enzymes. By visualizing the binding pose, researchers can identify the specific amino acid residues involved in the interaction and infer the mechanism of inhibition. For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various protein kinases, acting as ATP-competitive or allosteric inhibitors. rsc.org

Docking studies on pyrimidine derivatives targeting dihydrofolate reductase (DHFR) have shown that these compounds can interact effectively with the active site of the enzyme. nih.gov Similarly, pyrimidine derivatives have been investigated as inhibitors of cholinesterases, with docking studies confirming their interaction with the enzymatic active site. researchgate.net The binding interactions revealed by these simulations, such as hydrogen bonds with key residues like Phe168, Glu169, and Asn253 in the A2A adenosine receptor, are crucial for stabilizing the inhibitor within the active site. tcmsp-e.com These detailed interaction maps are invaluable for the rational design of more potent and selective enzyme inhibitors. rsc.org

Prediction of Binding Affinities and Modes

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and stability over time. While specific MD studies focusing solely on this compound are not extensively detailed in the provided context, the application of this technique to related pyrimidine derivatives and their protein complexes is well-established. acs.org

MD simulations are used to explore the conformational space of a ligand and its target receptor, generating a diverse set of structures that represent the system's flexibility. acs.org This is particularly important for understanding how a ligand adapts to the binding pocket of a protein. For example, MD simulations of pyrimidine derivatives bound to the human A2A adenosine receptor have been used to analyze the stability of the binding mode predicted by docking. tcmsp-e.com These simulations can reveal that the ligand remains anchored in the binding site through stable interactions, confirming the initial docking hypothesis. tcmsp-e.com

Furthermore, MD simulations can be used to study the conformational preferences of molecules in different environments, such as in explicit solvent. muni.cz This is crucial for understanding how the presence of water molecules might influence the structure and stability of this compound and its interactions. The difficulties in simulating long-timescale events with classical MD are being addressed by enhanced sampling methods. acs.orgunipd.it Structural analysis of MD trajectories can reveal distinct conformations and the hydrogen bonding patterns that characterize them. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies are essential for the optimization of lead compounds in drug discovery.

SAR studies on pyrimidine derivatives have provided valuable insights. For example, in a series of thiazolo[5,4-d]pyrimidine derivatives, it was found that ortho-substituted 2-benzyl derivatives generally exhibited better binding affinities at adenosine receptors compared to their unsubstituted counterparts. mdpi.com However, establishing a clear-cut rule for which substituent (e.g., Cl, OCH3, F) is most advantageous can be complex. mdpi.com For other pyrimidine derivatives, SAR analysis has indicated that compounds with electron-releasing groups showed better inhibitory effects on edema than those with electron-withdrawing groups. rsc.org

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For 5-cyano thiouracil derivatives, a QSAR study revealed that lipophilicity, the electrophilicity index, and the dipole moment were key descriptors for their antibacterial activity, with the dipole moment having the most significant contribution. sciepub.com Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. sciepub.comacs.org

The table below presents a summary of key findings from SAR studies on pyrimidine derivatives.

| Pyrimidine Derivative Class | Key SAR Finding | Reference |

| Thiazolo[5,4-d]pyrimidines | Ortho-substituted 2-benzyl derivatives showed improved binding affinity at adenosine receptors. | mdpi.com |

| Pyridodipyrimidines | Derivatives with electron-releasing groups exhibited better anti-inflammatory effects. | rsc.org |

| Pyrrolo[2,3-d]pyrimidines | Showed better anti-inflammatory activity than related triazolopyrimidines. | rsc.org |

| Chromeno[2,3-d]pyrimidines | Specific derivatives showed high potency in inhibiting cancer cell growth. | acs.org |

Prediction of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms and calculating the associated energy profiles, providing insights that are often difficult to obtain experimentally.

For pyrimidine-containing systems, quantum chemical calculations have been used to study the mechanisms of various reactions. For example, the ipso-nitration of thieno[2,3-d]pyrimidin-4-ones has been investigated by calculating the energies, electronic structures, and geometries of the products and intermediates. researchgate.netresearchgate.net These studies help to understand why a reaction proceeds through a particular pathway and what factors influence the outcome.

The catalytic role of metal ions in reactions involving pyrimidines has also been explored. For instance, DFT calculations have demonstrated that a Mg²⁺ ion can act as a Lewis acid to stabilize the transition state during glycoside bond formation in pyrimidine nucleoside synthesis. nih.gov

Energy profiles for reactions can be calculated to determine activation barriers and reaction energies. For example, in the substitution reaction of a platinum complex with a guanine (B1146940) model, the energy barrier was calculated to be 18.3 kcal/mol for a pyrimidine-containing complex. acs.org DFT calculations have also been used to explore the nitrile bis-thiol bioconjugation reaction, indicating that the formation of a five-membered ring product is energetically favorable. acs.org These theoretical predictions of reaction pathways and energetics are crucial for understanding the chemical behavior of this compound and for designing new synthetic routes. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

In modern drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to assess its potential as a therapeutic agent. researchgate.net Computational, or in silico, methods are increasingly employed to predict these pharmacokinetic and toxicological parameters before a compound is even synthesized, allowing researchers to prioritize candidates with favorable profiles. researchgate.netnih.gov For pyrimidine derivatives, including those with thiol groups, several computational studies have been conducted to forecast their ADMET characteristics, providing valuable insights into their drug-likeness and potential in vivo behavior. mdpi.com

Detailed research findings from these computational investigations reveal a promising outlook for many pyrimidine-based compounds. In silico screening of various pyrimidine derivatives has consistently shown that these molecules often possess good drug-like properties. researchgate.nettandfonline.com Many of the studied compounds adhere to established guidelines like Lipinski's rule of five, which suggests they have physicochemical properties suitable for oral administration. researchgate.nettandfonline.com

Studies on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine derivatives, provide more specific predictions. For instance, computational analyses have estimated good to moderate human intestinal absorption for most of the examined compounds in this class. rsc.orgnih.gov In terms of distribution, these same studies predicted that the compounds would not be able to cross the blood-brain barrier (BBB), which is a desirable trait for drugs intended to act peripherally. rsc.orgnih.gov Furthermore, the predicted aqueous solubility for most of these derivatives was found to be good. rsc.orgnih.gov Toxicity predictions for various pyrimidine and pyrazole (B372694) derivatives have often indicated minimal adverse effects, further supporting their potential as lead compounds for drug development. researchgate.net

The following tables summarize the predicted ADMET properties for various classes of pyrimidine derivatives based on computational models.

Table 1: Summary of Predicted ADMET Properties for Pyrimidine Derivatives from Various Studies This table provides a general overview of the drug-likeness and safety profile of different pyrimidine analogs as predicted by computational software.

| Property | Prediction / Finding | Significance | References |

| Drug-Likeness | Compounds generally obey Lipinski's rule of five. | Indicates suitability for oral administration. | researchgate.net, tandfonline.com |

| Bioavailability | Predicted to have good oral bioavailability. | Suggests the compound can be effectively absorbed after oral intake. | mdpi.com |

| Toxicity | In silico models predict minimal toxic effects for many derivatives. | Suggests a favorable preliminary safety profile. | researchgate.net |

| GIT Absorption | Strong gastrointestinal (GIT) absorption predicted. | High absorption contributes to better bioavailability. | mdpi.com |

| BBB Permeability | Predicted to have no or low permeability across the blood-brain barrier. | Reduces the risk of central nervous system side effects. | mdpi.com |

Table 2: Predicted Pharmacokinetic Properties for Pyrazolo[3,4-d]pyrimidine Derivatives This table details specific pharmacokinetic parameters for a class of compounds structurally related to pyrimidines, offering insights into their expected behavior in the body.

| Parameter | Prediction Level | Interpretation | References |

| Human Intestinal Absorption | Level 0 or 1 | Good to moderate absorption. | rsc.org, nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Level 3 or 4 | Not expected to pass the blood-brain barrier. | rsc.org, nih.gov |

| Aqueous Solubility | Level 2 or 3 | Good aqueous solubility. | rsc.org, nih.gov |

While these in silico predictions are highly valuable for guiding the early stages of drug development, they represent theoretical estimations. Experimental validation is necessary to confirm the actual ADMET profile of this compound and its derivatives.

Spectroscopic Characterization and Structural Elucidation of Pyrimidine 5 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of pyrimidine-5-thiol derivatives. ¹H-NMR provides information on the chemical environment of protons, while ¹³C-NMR details the carbon skeleton. 2D-NMR techniques, such as HSQC and HETCOR, are used to establish correlations between protons and carbons, aiding in definitive resonance assignments. ekb.egrsc.orgnih.govworldscientific.comresearchgate.nethmdb.ca

In ¹H-NMR spectra of pyrimidine (B1678525) thiol derivatives, the thiol proton (-SH) typically appears as a singlet which is exchangeable with D₂O. nih.govnih.gov For instance, the -SH proton in 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol gives a singlet at δ 3.06 ppm. nih.gov Protons on the pyrimidine ring and any aromatic substituents usually appear as multiplets in the downfield region (δ 6.0-9.0 ppm). d-nb.infonih.gov

¹³C-NMR spectroscopy is crucial for identifying the carbon framework. The carbon atom attached to the sulfur (C-S), often existing in the thione tautomeric form (C=S), is particularly characteristic, resonating at a significantly downfield chemical shift. For example, the C-2 carbon in its thione form in several 4-amino-6-aryl-2-mercaptopyrimidine derivatives appears around δ 181.0 ppm. nih.gov Other carbons in the pyrimidine ring and attached substituents are assigned based on their chemical environment and coupling information from 2D-NMR experiments. ekb.egrsc.orgnih.gov

| Compound Name | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) | Source |

|---|---|---|---|

| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 7.41 (s, 1H, pyrimidine-CH), 7.83–8.25 (m, 8H, Ar–H), 3.06 (s, 1H, SH) | 181.4, 163.5, 163.2, 160.1, 146.3, 139.6, 132.2, 130.1, 129.6, 128.3, 127.4, 125.3, 121.7, 103.1 | nih.gov |

| 4-(4-chlorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 7.47-7.73 (m, 4H, Ar-H), 7.92 (s, 2H, NH₂ exchangeable), 8.29 (s, 1H, NH exchangeable), 11.82 (s, 1H, NH exchangeable) | 95.23, 120.23, 128.36, 129.96, 135.44, 136.91, 158.63, 165.44, 170.14 | ekb.eg |

| 4-(5-Bromo-1-benzofuran-2-yl)-6-(5-methylthiophen-2-yl)pyrimidine-2-thiol | 2.42 (s, 3H, CH₃), 7.54-8.36 (m, 6H, ArH), 8.42 (s, 1H, pyrimidine-H), 10.28 (s, 1H, SH) | 24.42, 102.35, 112.15, 112.88, 115.18, 118.80, 120.70, 121.50, 125.30, 126.18, 129.46, 133.10, 148.42, 154.14, 155.00, 156.60, 179.46 (C-SH) | brieflands.com |

| 4-Amino-6-[4-(dimethylamino)phenyl]-2-mercapto-N'-[phenylmethylene] pyrimidine-5-carboximidohydrazide | 2.7 (s, 1H, SH), 2.9 (s, 6H, N-CH₃), 6.6–7.6 (m, 9H, Ar-H), 7.8 (s, 2H, NH₂), 8.4 (s, 1H, -N=CH), 8.1, 8.6 (2s, 2H, 2NH) | 41.3 (N-CH₃), 107.9 (C-5 pyrimidine), 112.7–155.0 (aromatic Cs), 146.8 (CH=N), 152.1 (C-6 pyrimidine), 163.0 (HN=C), 164.7 (C-4 pyrimidine), 181.0 (C-2 pyrimidine) | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule based on their vibrational frequencies. In this compound derivatives, key absorption bands confirm the presence of the thiol, pyrimidine ring, and other substituent groups. The S-H stretching vibration for the thiol group is often weak and appears in the range of 2550-2600 cm⁻¹. d-nb.infobrieflands.com The tautomeric thione form (C=S) typically shows a stretching band around 1000-1250 cm⁻¹, although its intensity can vary. researchgate.net Other important vibrations include N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (1570-1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations. ekb.egd-nb.inforsc.orgnih.gov

| Compound Name | Key IR Absorption Bands (cm⁻¹) | Source |

|---|---|---|

| 4-Bromo-2-(2-mercapto-6-(4-nitrophenyl)pyrimidin-4-yl)phenol | 2597 (S–H), 1680 (C=N), 1592 (C=C), 1521 (NO₂), 623 (C–S) | d-nb.info |

| 7-(4-chlorophenyl)-2-(4-methoxy-benzylidene)-3,5-dioxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | 3091 (CH aromatic), 2219 (C≡N), 1755 & 1689 (2C=O), 1578 (C=N) | ekb.eg |

| 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) | 2564 (SH), 1655 (C=N) | brieflands.com |

| 4-amino-6–(4-chlorophenyl)-2-mercapto-N'-[phenylmethylene]pyrimidine-5-carboximido hydrazide | 3348–3450 (NH, NH₂), 3020 (CH-Ar), 1600 (C=N) | nih.gov |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound derivatives and to gain structural information from their fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and confirming the mass of synthesized compounds. ekb.egtubitak.gov.trd-nb.inforsc.orgnih.govekb.eg The molecular ion peak [M]⁺ is a key piece of information, and for compounds containing chlorine or bromine, characteristic isotopic patterns ([M+2]⁺) are observed. nih.govbrieflands.com

| Compound Name | Molecular Formula | Key Mass Spectrometry Data (m/z) | Source |

|---|---|---|---|

| 4-(3-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | C₁₆H₁₁BrN₄O₂ | 371 [M⁺+1] | d-nb.info |

| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₆H₁₀ClN₃O₂S | 343 [M⁺+1] | nih.gov |

| 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | C₁₇H₁₀BrN₃OS₂ | 388 [M⁺], 390 [M⁺+2] | brieflands.com |

| 4-amino-6–(4-chlorophenyl)-2-mercapto-N'-[phenylmethylene]pyrimidine-5-carboximido hydrazide | C₁₈H₁₅ClN₆S | 382 [M⁺] (6.3%), 384 [M⁺+2] (3.1%) | nih.gov |

| 4-(4-chlorophenyl)-2-mercapto-6-oxo-1-tosyl-1,6-dihydropyrimidine-5-carbonitrile | C₁₈H₁₂ClN₃O₃S₂ | 417.5 [M⁺] (45%), 140 (100%), 327 (66%) | ekb.eg |

Elemental Analysis in Structural Confirmation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is compared with the theoretically calculated values for a proposed structure. A close agreement (typically within ±0.4%) between the found and calculated percentages serves as strong evidence for the compound's empirical and molecular formula, thereby confirming its purity and elemental makeup. ekb.egd-nb.infonih.govrsc.orgresearchgate.netnih.govekb.eglew.ro This technique is routinely used alongside spectroscopic methods to validate the structures of newly synthesized pyrimidine thiol derivatives. ekb.egekb.eg

| Compound Name | Molecular Formula | Calculated Elemental Composition (%) | Found Elemental Composition (%) | Source |

|---|---|---|---|---|

| 4-(4-chlorophenyl)-2-mercapto-6-oxo-1-tosyl-1,6-dihydropyrimidine-5-carbonitrile | C₁₈H₁₂ClN₃O₃S₂ | C: 51.74, H: 2.89, Cl: 8.48, N: 10.06, S: 15.34 | C: 51.76, H: 2.87, Cl: 8.50, N: 10.10, S: 15.38 | ekb.eg |

| 7-(4-chlorophenyl)-2-(4-methoxy-benzylidene)-3,5-dioxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | C₂₁H₁₂ClN₃O₃S | C: 59.79, H: 2.87, Cl: 8.40, N: 9.96, S: 7.60 | C: 59.74, H: 2.89, Cl: 8.44, N: 9.93, S: 7.55 | ekb.eg |

| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | C₁₆H₁₁ClN₄O₂ | C: 58.81, H: 3.39, Cl: 10.85, N: 17.15 | Not provided in source | nih.gov |

X-ray Diffraction Studies for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For pyrimidine derivatives, X-ray analysis has been used to confirm the planar or near-planar nature of the pyrimidine ring, establish the geometry of substituents, and understand the packing of molecules in the crystal lattice. mdpi.comnih.goviucr.org For example, the analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine confirmed its crystallization in the monoclinic space group P21/c and revealed a dimeric structure stabilized by N—H⋯N hydrogen bonds. iucr.org

| Compound Name | Crystal System | Space Group | Key Structural Findings | Source |

|---|---|---|---|---|

| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | Monoclinic | P21/c | The asymmetric unit contains a single molecule. The structure forms a dimer through N—H⋯N hydrogen bonds. | iucr.org |

| A pyrimidine derivative (C₁₄H₁₃Cl₂N₃O₅·H₂O) | Trigonal | R-3 | The asymmetric unit contains one molecule with a disordered phenyl ring and a water molecule. | mdpi.com |

| A nitroalkene precursor to a pyrimidine derivative (C₈H₅Cl₂NO₂) | Monoclinic | P 21/c | The crystal structure is primarily consolidated by Van Der Waals interactions. | mdpi.com |

Biological Activities and Mechanistic Pathways of Pyrimidine 5 Thiol Derivatives

Anticancer Activities

Pyrimidine-5-thiol derivatives have been extensively investigated for their potential as anticancer agents, exhibiting promising activity against various cancer cell lines. Their mechanisms of action are multifaceted, involving cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular kinases.

Cytotoxicity and Antiproliferative Mechanisms on Cancer Cell Lines

A significant body of research highlights the cytotoxic and antiproliferative effects of this compound derivatives across a spectrum of cancer cell lines. For instance, a novel series of 6-amino-5-cyano-2-thiopyrimidines demonstrated broad-spectrum anticancer activity against 60 cell lines in a study by the National Cancer Institute (NCI). nih.gov One particular compound, referred to as 1c, showed high selectivity towards leukemia cells. nih.gov Similarly, pyrimidine-5-carbonitrile derivatives have been identified as cytotoxic to various leukemia and solid tumor cell lines. nih.gov

Other studies have reported the potent cytotoxic effects of newly synthesized pyrimidine-5-carbonitrile derivatives. For example, compounds 5a and 6c exhibited good cytotoxic activity against HepG-2 (liver cancer) cells. researchgate.net Another derivative, compound 11b, showed activity against HCT-116 (colon cancer), HepG-2, MCF-7 (breast cancer), and A549 (lung cancer) cells that was 4.5 to 8.4 times greater than the standard drug erlotinib. rsc.org Furthermore, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant broad-spectrum anticancer activity, particularly against leukemia, renal, melanoma, and breast cancer cell lines. rsc.org

The antiproliferative activity of these compounds is often evaluated using the GI50 (50% growth inhibition) value. For example, one pyrimidine-5-carbonitrile derivative (compound XVII) exhibited a median growth inhibition (GI50) of 6.15 µM and a total growth inhibition (TGI) of 28.66 µM across a panel of cancer cell lines. nih.gov Another set of pyrazolo[3,4-d]pyrimidine derivatives, compounds 15 and 16, displayed excellent broad-spectrum cytotoxic activity with GI50 values ranging from 0.018 to 9.98 μM. rsc.org

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 6-amino-5-cyano-2-thiopyrimidine (Compound 1c) | Leukemia | High selectivity and promising anticancer activity. | nih.gov |

| Pyrimidine-5-carbonitrile derivatives (Compounds 5a and 6c) | HepG-2 (Liver Cancer) | Good cytotoxic activity. | researchgate.net |

| Pyrimidine-5-carbonitrile derivative (Compound 11b) | HCT-116, HepG-2, MCF-7, A549 | 4.5 to 8.4-fold more active than erlotinib. | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivatives (Compounds 15 & 16) | Leukemia, Renal, Melanoma, Breast Cancer | Excellent broad-spectrum cytotoxic activity (GI50: 0.018-9.98 μM). | rsc.org |

| Pyrimidine-5-carbonitrile derivative (Compound XVII) | Various | GI50 of 6.15 µM and TGI of 28.66 µM. | nih.gov |

Apoptosis Induction Pathways (e.g., Caspase-3, Bax, Bcl-2, P53)

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic pathway.

Several studies have demonstrated that these derivatives can trigger apoptosis by activating pro-apoptotic proteins and suppressing anti-apoptotic ones. For instance, compound 1c was found to activate caspase-3, Bax, and p53, while simultaneously suppressing the anti-apoptotic protein Bcl-2. nih.govtandfonline.com This dual action effectively pushes the cancer cell towards self-destruction. Similarly, compounds 5a and 6c were shown to induce apoptosis by elevating p53 and Bax levels and downregulating Bcl-2. researchgate.net

The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in this ratio, as observed with several pyrimidine (B1678525) derivatives, promotes the apoptotic process. researchgate.net Furthermore, some derivatives have been shown to increase the levels of cleaved PARP, another hallmark of apoptosis. researchgate.net The activation of caspases, particularly caspase-3 and caspase-7, is a central event in the execution phase of apoptosis. researchgate.net For example, compound 11b was found to upregulate the level of caspase-3 by 6.5-fold in HepG-2 cells compared to the control. rsc.org

| Compound/Derivative | Mechanism | Reference |

|---|---|---|

| Compound 1c | Activates caspase-3, Bax, and p53; suppresses Bcl-2. | nih.govtandfonline.com |

| Compounds 5a and 6c | Elevates p53 and Bax; downregulates Bcl-2; upregulates Caspase 3/7. | researchgate.net |

| Compound 11b | Upregulates caspase-3 by 6.5-fold in HepG-2 cells. | rsc.org |

| Compound 3b | Increases expression of Bax, Caspase-8, and -9; decreases Bcl-2 expression. | researchgate.net |

| Compound XIX | Upregulates Bax, Ikb-α, and cleaved PARP; downregulates Bcl-2. | nih.gov |

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. This prevents the cancer cells from dividing and growing.

Different derivatives have been shown to arrest the cell cycle at various checkpoints. For example, compound 1c was found to arrest the cell cycle at the S phase in leukemia cells. nih.govtandfonline.com In contrast, other derivatives, such as compound 11b and compound XX, cause cell cycle arrest at the G2/M phase. nih.govrsc.org The ability to halt the cell cycle at different stages provides a diverse range of therapeutic possibilities.

Some compounds elicit a pre-G1 apoptotic effect and disturb the cell cycle at the G1 phase. researchgate.net For instance, pyrazolo[3,4-d]pyrimidine derivative 16 was found to induce cell cycle arrest at the S phase with a subsequent increase in the pre-G population in MDA-MB-468 breast cancer cells. rsc.org The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cancer cell being targeted. nih.gov

Inhibition of Kinases (e.g., PI3Kδ, SIKs, Protein Kinases)

Protein kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a common feature of cancer. This compound derivatives have been identified as potent inhibitors of several key kinases involved in cancer progression.

One important target is the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth, proliferation, and survival. scienceopen.com Compound 1c, a 2-thiopyrimidine derivative, demonstrated comparable activity to the known PI3Kδ inhibitor Duvelisib, with an IC50 value of 0.0034 μM. nih.gov Other pyrimidine derivatives have shown inhibitory activity against various protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which are critical for tumor cell proliferation and angiogenesis. researchgate.net

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are recognized as effective inhibitors of a wide range of protein kinases, including CK2, EGFR, B-Raf, MEK, and CDKs. nih.govrsc.org The inhibition of these kinases disrupts the signaling pathways that drive cancer growth. For example, some pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase. rsc.org The ability of these compounds to target multiple kinases contributes to their broad-spectrum anticancer activity.

Antimicrobial Activities

Beyond their anticancer properties, this compound derivatives also exhibit significant antimicrobial activity against a range of pathogenic microorganisms.

Antibacterial Spectrum and Efficacy (Gram-positive, Gram-negative strains)

Derivatives of this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In one study, newly synthesized pyrimidine thiol derivatives were evaluated for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ekb.eg Some derivatives showed promising activity against these strains. nih.gov

The antibacterial effectiveness can be influenced by the specific substitutions on the pyrimidine ring. For example, certain S-β-D-glucosides of 4-mercaptopyrimidine showed higher activity against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). nih.gov Another study found that some novel pyrimidine derivatives were particularly effective against Gram-negative bacteria. nih.gov Hybrids of 1,2,4-triazole-3(2H)-thiol with a pyrimidine fragment also displayed high antibacterial activity against Gram-negative microorganisms like E. coli and Pseudomonas aeruginosa. zsmu.edu.ua

The evaluation of antibacterial activity is often conducted using methods that determine the minimum inhibitory concentration (MIC). For instance, some pyridothienopyrimidine derivatives showed greater efficacy against Gram-positive strains, especially S. aureus, with MIC values as low as 15.63 μg/mL. researchgate.net

| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine thiol derivatives | Staphylococcus aureus (Gram+), Escherichia coli (Gram-) | In vitro antibacterial activity. | ekb.eg |

| S-β-D-glucosides of 4-mercaptopyrimidine | Bacillus subtilis (Gram+), E. coli (Gram-) | Higher activity observed. | nih.gov |

| 1,2,4-triazole-3(2H)-thiol with pyrimidine fragment | E. coli (Gram-), Pseudomonas aeruginosa (Gram-) | High antibacterial activity. | zsmu.edu.ua |

| Pyridothienopyrimidine derivatives | S. aureus (Gram+) | Noteworthy potency with MIC values from 7.81 to 15.63 μg/mL. | researchgate.net |

Antifungal Spectrum and Efficacy

This compound derivatives and related structures have demonstrated notable efficacy against a wide range of fungal pathogens, including those affecting plants and humans. nih.govnih.gov The antifungal potential of these compounds is often evaluated by their minimum inhibitory concentration (MIC), which represents the lowest concentration needed to inhibit fungal growth. d-nb.info

Several studies have highlighted the potent fungicidal properties of these compounds. nih.gov For instance, a series of pyrimidin-2-ol/thiol/amine analogues were tested against Candida albicans and Aspergillus niger, with some thiol-containing compounds showing significant activity. d-nb.infonih.gov Specifically, compounds with a thiol group at the para position of a phenyl ring attached to the pyrimidine core were among the most active. d-nb.info Similarly, certain pyrimidine-carbonitriles have shown good activity against both C. albicans and A. niger. ajrconline.org Thiazolo[4,5-d]pyrimidine derivatives, which can be considered related structures, have also shown promising antifungal activity. nih.gov

Research into 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety revealed significant antifungal activity against several phytopathogenic fungi. frontiersin.org A number of these compounds showed high inhibition rates against various species of Botrytis cinerea, the causative agent of gray mold disease in many crops. frontiersin.org

| Compound | Target Fungus | Inhibition Rate (%) | Source |

|---|---|---|---|

| Compound 4 | Cucumber Botrytis cinerea | 75.86 | frontiersin.org |

| Compound 5b | Cucumber Botrytis cinerea | 77.78 | frontiersin.org |

| Compound 5h | Cucumber Botrytis cinerea | 72.31 | frontiersin.org |

| Compound 5o | Cucumber Botrytis cinerea | 80.38 | frontiersin.org |

| Compound 4 | Strawberry Botrytis cinerea | 82.68 | frontiersin.org |

| Compound 5h | Strawberry Botrytis cinerea | 74.37 | frontiersin.org |

| Compound 5o | Strawberry Botrytis cinerea | 75.31 | frontiersin.org |

| Compound 5r | Strawberry Botrytis cinerea | 79.85 | frontiersin.org |

Another study systematically evaluated a series of 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-thiol derivatives for their antifungal activity. The minimum inhibitory concentration (MIC) was determined against C. albicans and A. niger.

| Compound | Substituent (R) | MIC vs C. albicans (µM/ml) | MIC vs A. niger (µM/ml) | Source |

|---|---|---|---|---|

| Compound 2 | -H | 0.18 | 0.18 | d-nb.info |

| Compound 4 | 4-Cl | 0.15 | 0.30 | d-nb.info |

| Compound 6 | 4-OH | 0.33 | 0.16 | d-nb.info |

| Compound 10 | 4-SH | 0.16 | 0.16 | d-nb.info |

| Fluconazole (Standard) | - | 0.18 | 0.36 | d-nb.info |

Antibiofilm Properties

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. Pyrimidine derivatives have emerged as potential agents to combat biofilm formation. ekb.eg Studies have shown that certain pyrimidine derivatives can inhibit the formation of biofilms and disrupt pre-formed ones. nih.govresearchgate.net For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their antibiofilm activity against clinically isolated multidrug-resistant bacteria, with some compounds showing significant effects. researchgate.net The disruption of the biofilm was confirmed through SEM analysis. researchgate.net Furthermore, some pyrimidine-appended linezolid (B1675486) derivatives have demonstrated potent minimum biofilm inhibitory concentrations (MBIC) against resistant bacterial strains like MRSA and VRE. nih.gov Thiophene derivatives have also been noted for their biofilm-disrupting activity. mdpi.com The development of compounds with antibiofilm properties is a critical area of research, and pyrimidine structures are a promising scaffold. researchgate.net

Antiviral Activities

The pyrimidine core is central to many established antiviral drugs, and derivatives of this compound have shown considerable promise in this area. nih.govgsconlinepress.comnih.gov These compounds have been reported to inhibit a wide range of viruses, including influenza virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.govnih.govacs.org The versatility of the pyrimidine scaffold allows for synthetic modifications that can target various viral processes. core.ac.uk

Targeting Viral Life Cycle Stages (Entry, Replication, Release)